Phenylhydrazine

Description

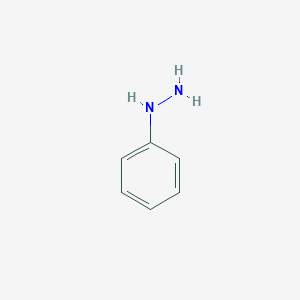

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOOXMFOFWEVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2545-79-1 (monosulfate), 27140-08-5 (hydrochloride), 59-88-1 (mono-hydrochloride) | |

| Record name | Phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021147 | |

| Record name | Phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylhydrazine appears as pale yellow crystals. Melting point 66 °F. Becomes an oily liquid. Toxic by ingestion, inhalation and skin absorption. Flash point 192 °F. Autoignition temperature 345 °F. Soluble in alcohol., Colorless to pale-yellow liquid or solid (below 67 degrees F) with a faint, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless to pale-yellow liquid or solid (below 67 °F) with a faint, aromatic odor. | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

471 °F at 760 mmHg (with decomposition) (USCG, 1999), 243.5 °C, decomp (760 mm Hg); 173.5 °C at 100 mm Hg; 148.2 °C at 40 mm Hg; 131.5 °C at 20 mm Hg; 115.8 °C at 10 mm Hg; 101.6 °C at 5 mm Hg; 71.8 °C at 1 mm Hg, 470 °F (decomposes), 470 °F (Decomposes) | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (USCG, 1999), 88 °C, 190 °F, 88 °C (closed cup), 88 °C c.c., 190 °F | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Sparingly sol petroleum ether, sol in dil acids. Miscible in alcohol, ether, chloroform, and benzene, Soluble in oxygenated, chlorinated, and aromatic solvents., Very soluble in acetone., In water, 1.27X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 14.5, Slight | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0978 (USCG, 1999) - Denser than water; will sink, 1.0978 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.1, 1.10 | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.7 (air= 1), Relative vapor density (air = 1): 3.7 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], 0.026 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10, 0.04 mmHg at 77 °F, (77 °F): 0.04 mmHg | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Monoclinic prisms or oil, Colorless to pale yellow liquid or solid (below 67 degrees F). | |

CAS No. |

100-63-0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine, phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/064F424C9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine, phenyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MV882F48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

68 °F (USCG, 1999), 19.5 °C, MP: 243-6 °C, decomposes; molecular wt 144.60 /Phenylhydrazine hydrochloride/, Liquid Molar Volume= 0.098820 cu m/kmol; IG Heat of Formation= 2.0350X10+8 J/kmol; Heat of Fusion at the Melting Point= 1.6429X10+7 J/kmol., 67 °F | |

| Record name | PHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0938 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLHYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/18 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylhydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0499.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Phenylhydrazine: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine (C₆H₅NHNH₂) is an organic compound that holds significant importance in synthetic organic chemistry and various industrial applications. First synthesized by Hermann Emil Fischer in 1875, it has since become an indispensable reagent in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis.[1][2] Its utility also extends to the characterization of carbonyl compounds and the synthesis of various dyes and pharmaceuticals. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and key reactions of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound consists of a phenyl group attached to a hydrazine (B178648) moiety.[3] This structure imparts both nucleophilic and reducing properties to the molecule, making it a versatile reagent in organic synthesis.

Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is a pale yellow crystalline solid or oily liquid that tends to darken to a reddish-brown color upon exposure to air and light.[3] It possesses a faint aromatic odor. The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Pale yellow crystals or oily liquid |

| Odor | Faint, aromatic |

| Melting Point | 19.5 °C (67.1 °F; 292.6 K) |

| Boiling Point | 243.5 °C (470.3 °F; 516.6 K) with decomposition |

| Density | 1.0978 g/cm³ |

| Vapor Pressure | <0.1 mmHg at 20 °C |

| Flash Point | 89 °C (192 °F) (closed cup) |

| Autoignition Temperature | 174 °C (345 °F) |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value |

| Solubility in Water | Sparingly soluble |

| Solubility in Organic Solvents | Miscible with ethanol (B145695), diethyl ether, chloroform (B151607), and benzene |

| logP (Octanol-Water Partition Coefficient) | 1.25 |

Table 3: Acid-Base Properties of this compound

| Property | Value |

| pKa | 5.21 (for the phenylhydrazinium ion) |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Table 4: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Wavelengths/Frequencies |

| UV-Vis Spectroscopy | λmax at approximately 240 nm and 280 nm in methanol (B129727).[4][5] |

| Infrared (IR) Spectroscopy | Broad absorption peak around 3332 cm⁻¹ (N-H stretching).[6] |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons and N-H protons. |

| ¹³C NMR Spectroscopy | Signals corresponding to the carbon atoms of the phenyl ring. |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common laboratory method for the synthesis of this compound involves the reduction of a benzenediazonium (B1195382) salt, which is prepared from aniline (B41778). The resulting this compound is often isolated as its hydrochloride salt due to its greater stability.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂)

-

Deionized Water

-

Ice

Procedure:

-

In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of this compound hydrochloride will form.

-

Allow the reaction mixture to stand for a period to ensure complete precipitation.

-

Collect the this compound hydrochloride precipitate by vacuum filtration.

-

Wash the precipitate with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the purified this compound hydrochloride crystals.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates. For liquid this compound, a thin film can be prepared between two KBr plates.[7]

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol.[4][5] The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.[9]

Quantitative Analysis by Titration

The purity of this compound can be determined by titration with a standard solution of an oxidizing agent, such as potassium iodate (B108269) (KIO₃), in an acidic medium.

Materials:

-

This compound sample

-

Standardized Potassium Iodate (KIO₃) solution (e.g., 0.1 M)

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform or Carbon Tetrachloride (as an indicator)

-

Deionized Water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Take an aliquot of this solution and add a sufficient amount of concentrated hydrochloric acid to make the solution strongly acidic.

-

Add a small amount of an immiscible organic solvent like chloroform or carbon tetrachloride.

-

Titrate the solution with the standardized potassium iodate solution with vigorous shaking. The iodine monochloride formed in the reaction is extracted into the organic layer, imparting a violet color.

-

The endpoint is reached when the violet color in the organic layer disappears.[10][11]

Key Reactions and Mechanisms

Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst.[1][2][12][13]

Reaction Scheme: this compound + Aldehyde/Ketone --(Acid Catalyst)--> Indole + Ammonia (B1221849) + Water

The mechanism involves several key steps:

-

Formation of Phenylhydrazone: this compound reacts with the carbonyl compound to form a phenylhydrazone.[1][12][13]

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.[1][12]

-

[1][1]-Sigmatropic Rearrangement: An acid-catalyzed[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[1][2][12]

-

Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[1][12][13]

Caption: Mechanism of the Fischer Indole Synthesis.

Conclusion

This compound remains a vital compound in the arsenal (B13267) of synthetic chemists, particularly for the construction of indole-based structures prevalent in pharmaceuticals and natural products. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, including practical experimental protocols and a mechanistic illustration of its most famous application, the Fischer indole synthesis, to serve as a valuable resource for scientists and professionals in the field.

References

- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Hydrazine, phenyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Effect of bis-TEMPO Sebacate on Mechanical Properties and Oxidative Resistance of Peroxide-Crosslinked Polyolefin Compositions | MDPI [mdpi.com]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. osti.gov [osti.gov]

- 11. ajsonline.org [ajsonline.org]

- 12. testbook.com [testbook.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Synthesis of Phenylhydrazine from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylhydrazine from aniline (B41778), a critical transformation for the production of various pharmaceuticals and dyes. The process primarily involves the diazotization of aniline followed by the reduction of the resulting diazonium salt. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data to assist researchers in the practical application of this synthesis.

Reaction Mechanism and Principles

The synthesis of this compound from aniline is a two-step process:

-

Diazotization of Aniline: Aniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a benzenediazonium (B1195382) salt.[1][2] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[2]

-

Reduction of the Benzenediazonium Salt: The diazonium salt is then reduced to this compound.[3] Various reducing agents can be employed, with sodium sulfite (B76179) (Na₂SO₃) and stannous chloride (SnCl₂) being the most common.[3][4] The choice of reducing agent can influence the reaction conditions and overall yield.

The overall reaction can be summarized as follows:

C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O C₆H₅N₂⁺Cl⁻ + 4[H] → C₆H₅NHNH₂·HCl

The this compound is typically obtained as its hydrochloride salt, which can then be neutralized with a base to yield the free this compound.[5]

Below is a diagram illustrating the general chemical transformation.

References

Mechanism of phenylhydrazine-induced hemolytic anemia

An In-depth Technical Guide on the Mechanism of Phenylhydrazine-Induced Hemolytic Anemia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (PHZ) is a potent hemolytic agent widely utilized in preclinical research to induce a robust and reproducible model of hemolytic anemia. Its mechanism of action is centered on the induction of overwhelming oxidative stress within erythrocytes, leading to a cascade of events that culminates in both intravascular and extravascular hemolysis. This guide provides a detailed examination of the molecular and cellular pathways involved, summarizes key quantitative data from seminal studies, outlines common experimental protocols, and presents visual diagrams of the core processes to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Core Mechanism of this compound-Induced Hemolysis

The hemolytic activity of this compound is not a direct lytic effect but rather the result of its chemical reactivity, particularly its propensity to auto-oxidize in the presence of oxygen and hemoglobin. This process initiates a sequence of deleterious oxidative reactions that compromise red blood cell (RBC) integrity.

Initiation: Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The core toxic mechanism of PHZ begins with its reaction with oxyhemoglobin (OxyHb). This interaction is a redox cycle that generates a this compound radical and superoxide (B77818) anion (O₂⁻). The subsequent dismutation of superoxide, either spontaneously or enzymatically, produces hydrogen peroxide (H₂O₂).[1][2] These reactive oxygen species are the primary effectors of cellular damage.[3][4] The cycle can continue as long as PHZ and oxygen are available, creating a sustained oxidative assault on the erythrocyte.[5]

Hemoglobin Oxidation and Heinz Body Formation

The generated ROS directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb).[2][3] MetHb is incapable of binding and transporting oxygen. Under sustained oxidative stress, MetHb is further oxidized and denatures, cross-linking via disulfide bonds and precipitating within the erythrocyte.[6] These intracellular inclusions of denatured hemoglobin are known as Heinz bodies.[1][3][4] The formation of Heinz bodies is a hallmark of PHZ-induced damage and is maximal just before the most significant period of cell destruction.[7]

Erythrocyte Membrane Damage

The integrity of the RBC membrane is compromised through multiple oxidative attacks:

-

Lipid Peroxidation: ROS, particularly hydroxyl radicals formed from H₂O₂, attack the polyunsaturated fatty acids of the membrane phospholipids. This chain reaction leads to lipid peroxidation, which disrupts membrane fluidity, increases permeability, and can lead to cell lysis.[3][7][8][9] The production of volatile hydrocarbons like ethane (B1197151) and pentane (B18724) is a measurable indicator of this process.[8]

-

Protein Degradation and Cross-linking: Critical membrane cytoskeletal proteins, such as spectrin (B1175318) and Band 3, are targets of oxidative damage.[3][4] Oxidation can lead to the degradation of spectrin and the cross-linking of membrane proteins through disulfide exchange with the oxidized, precipitated hemoglobin in Heinz bodies.[6][10] This damage results in a loss of the characteristic deformability and flexibility of the erythrocyte, making it rigid and susceptible to mechanical destruction.[4][6]

-

Impaired Ion Transport: Oxidative damage to Band 3, the primary anion exchange protein, diminishes anion translocation, disrupting the cell's ionic homeostasis.[1]

Metabolic Collapse

The erythrocyte's metabolic machinery is overwhelmed by the oxidative challenge:

-

Glutathione (B108866) (GSH) Depletion: GSH is the primary intracellular antioxidant, and it is rapidly consumed by glutathione peroxidase to neutralize H₂O₂. The resulting oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase in a NADPH-dependent manner. The massive production of ROS by PHZ quickly depletes the GSH pool.[3][11][12][13]

-

ATP Depletion: The cell's energy currency, ATP, is depleted due to several factors. The increased demand on ion pumps (like Na⁺/K⁺-ATPase and Ca²⁺-ATPase) to maintain ionic gradients in a leaky membrane consumes ATP.[14] Furthermore, the oxidative stress shunts glucose metabolism through the pentose (B10789219) phosphate (B84403) pathway to regenerate NADPH for glutathione reductase, potentially limiting ATP production from glycolysis.[11][14] Irreversible ATP depletion compromises all energy-dependent cellular functions, contributing to the hemolytic process.[12]

Cellular Clearance and Systemic Effects

The culmination of these insults leads to the premature destruction of erythrocytes through two main pathways:

-

Extravascular Hemolysis: The majority of damaged RBCs are cleared from circulation by macrophages of the reticuloendothelial system, primarily in the spleen and liver.[15][16] The rigidity of the cells, the presence of Heinz bodies protruding from the membrane, and the binding of autologous IgG to damaged membrane components act as signals for phagocytosis.[12][17] This increased phagocytic activity often leads to splenomegaly.[15]

-

Intravascular Hemolysis: Some severely damaged cells lyse directly within the circulation, releasing free hemoglobin into the plasma.[12][16]

Systemically, PHZ-induced anemia triggers a strong compensatory erythropoietic response, characterized by reticulocytosis and extramedullary hematopoiesis in the spleen.[4][18][19] It also alters systemic iron metabolism to support the production of new red blood cells.[2][15][20]

Visualized Pathways and Workflows

// Nodes PHZ [label="this compound (PHZ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxyHb [label="Oxyhemoglobin", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\n(O₂⁻, H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MetHb [label="Methemoglobin\n(MetHb)", fillcolor="#FBBC05", fontcolor="#202124"]; Heinz [label="Heinz Bodies\n(Precipitated Hb)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="GSH Depletion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP Depletion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid [label="Lipid Peroxidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="Spectrin/Protein\nDamage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Membrane Damage &\nRigidity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemolysis [label="Hemolysis\n(Intravascular &\nExtravascular)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges PHZ -> ROS [label="Auto-oxidation"]; OxyHb -> ROS [style=dashed]; ROS -> MetHb [label="Oxidizes"]; ROS -> GSH [label="Causes"]; ROS -> Lipid [label="Causes"]; ROS -> Protein [label="Causes"]; MetHb -> Heinz [label="Denatures & Precipitates"]; Heinz -> Membrane [label="Binds to Membrane"]; Lipid -> Membrane; Protein -> Membrane; GSH -> Membrane [label="Reduces Defense", style=dashed]; ATP -> Membrane [label="Impairs Repair/\nIon Pumps", style=dashed]; Membrane -> Hemolysis [label="Leads to"]; } Caption: Core Pathophysiological Cascade of PHZ-Induced Hemolysis.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on PHZ-induced hemolytic anemia. These values serve as a baseline for expected outcomes in experimental models.

Table 1: Common In Vivo Dosing Regimens and Hematological Consequences

| Animal Model | PHZ Dose & Route | Timepoint | Key Hematological Changes | Reference(s) |

| Rat | 20 mg/kg, i.p. (single dose) | Day 4 | RBCs reduced to ~50%; Hb reduced to ~60% of normal | [4] |

| Rat | 60 mg/kg, i.p. (for 3 days) | Post-induction | Significant decrease in RBC, Hb, and Packed Cell Volume (PCV) | [15][21] |

| Mouse | 120 mg/kg, i.p. (single dose) | Day 3 | Acute anemia symptoms; decreased RBC count and hematocrit | [22] |

| Rat | 40 mg/kg, i.p. (for 2 days) | Post-induction | Significant decrease in Hb and RBC count | [23] |

Table 2: In Vitro Effects of this compound on Erythrocyte Metabolism

| Parameter | PHZ Concentration | Incubation Time | Observed Effect | Reference(s) |

| Glucose Utilization | 2 mM | Not specified | Maximum increase in ¹⁴CO₂ formation from glucose | [11] |

| Lactate Formation | 5-20 mM | Not specified | 1.3 to 2-fold increase | [14] |

| Pyruvate Accumulation | 5-20 mM | Not specified | Up to 7-fold increase | [14] |

| ATP Levels | Not specified | 60-90 min | Significant depletion | [11][12][14] |

| Hemolysis | Not specified | 60-90 min | Maximum degree of hemolysis (~60%) reached | [8] |

Table 3: Biomarkers of Oxidative Stress in PHZ-Treated Models

| Biomarker | Model | PHZ Dose | Observed Effect | Reference(s) |

| Exhaled Ethane | Rat (in vivo) | 2.8 mg/100g, i.p. | 6-fold increase compared to controls | [8] |

| Exhaled Pentane | Rat (in vivo) | 2.8 mg/100g, i.p. | 2-fold increase compared to controls | [8] |

| Heinz Bodies | Rabbit (in vivo) | Not specified | Levels are maximal just before peak hemolysis | [7] |

| Lipid Peroxidation Products | Rabbit (in vivo) | Not specified | Levels are maximal when reticulocyte count is highest | [7] |

Experimental Protocols

Protocol for Induction of Hemolytic Anemia in Rodents (In Vivo)

This protocol provides a generalized procedure for inducing hemolytic anemia in rats or mice.

-

Animal Housing and Acclimatization:

-

House animals (e.g., male Wistar rats, 200-250g) in standard cages with a 12-hour light/dark cycle, providing ad libitum access to standard chow and water.

-

Allow for an acclimatization period of at least one week before the start of the experiment.

-

-

Reagent Preparation:

-

Prepare a fresh solution of this compound hydrochloride (PHZ-HCl) in sterile 0.9% saline. A common concentration is 20 mg/mL. Ensure complete dissolution. The solution should be protected from light.

-

-

Procedure:

-

Baseline (Day 0): Record the body weight of each animal. Collect a baseline blood sample (~0.5 mL) from the tail vein or submandibular vein into an EDTA-coated tube for complete blood count (CBC) analysis.

-

Induction (Day 1 and Day 2): Administer PHZ-HCl solution via intraperitoneal (i.p.) injection. A widely used dosage is 40-60 mg/kg body weight.[15][23] Administer the dose on two consecutive days to establish severe anemia.

-

Monitoring: From Day 3 onwards, monitor the animals daily for clinical signs of anemia, including pale paws and ears, lethargy, and hemoglobinuria (dark red/brown urine). Record body weights daily.

-

Follow-up Sampling: Collect blood samples at predetermined time points (e.g., Days 3, 5, 7, 10, 14) to monitor the progression of anemia and the subsequent recovery (reticulocytosis).

-

Protocol for this compound Treatment of Erythrocytes (In Vitro)

This protocol describes a method for assessing the direct effects of PHZ on isolated red blood cells.

-

Erythrocyte Isolation:

-

Collect whole blood from a healthy donor (human or animal) into a tube containing an anticoagulant (e.g., heparin, EDTA).

-

Centrifuge the blood at 1,500 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and the buffy coat (the thin white layer of leukocytes and platelets).

-

Wash the remaining packed RBCs three times by resuspending them in 5-10 volumes of ice-cold phosphate-buffered saline (PBS), pH 7.4, followed by centrifugation as above.

-

-

Reagent Preparation:

-

Prepare a stock solution of PHZ-HCl in PBS. For example, a 100 mM stock solution.

-

Prepare an incubation buffer (e.g., PBS with 10 mM glucose).

-

-

Procedure:

-

Resuspend the washed, packed RBCs in the incubation buffer to a final hematocrit of 5-10%.

-

Pre-warm the RBC suspension to 37°C for 10 minutes.

-

Initiate the experiment by adding PHZ from the stock solution to achieve the desired final concentrations (e.g., 0.5, 2, 5, 10 mM).[8][11][14] Include a vehicle control (PBS only).

-

Incubate the samples at 37°C in a shaking water bath for a defined period (e.g., 2-4 hours).

-

At various time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw aliquots for analysis.

-

-

Analysis:

-

Hemolysis: Centrifuge an aliquot at 1,500 x g for 5 minutes. Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released. Express hemolysis as a percentage of a fully lysed control (RBCs in distilled water).

-

Heinz Body Staining: Mix a drop of the RBC suspension with a drop of a supravital stain like crystal violet. Incubate for 10 minutes, prepare a wet mount, and examine under a light microscope for the presence of purple-staining intracellular inclusions.

-

Metabolic Assays: Deproteinize aliquots (e.g., with perchloric acid) for subsequent measurement of ATP and glutathione (GSH/GSSG) levels using commercial kits or HPLC-based methods.[11]

-

Conclusion

This compound-induced hemolytic anemia is a multifactorial process driven by unchecked oxidative stress. The auto-oxidation of PHZ generates a cascade of ROS that damages nearly every component of the erythrocyte, from hemoglobin and cytoskeletal proteins to membrane lipids and metabolic enzymes. This leads to a loss of function, reduced deformability, and ultimately, premature destruction of the cell. The experimental models based on this mechanism are invaluable tools for studying the pathophysiology of hemolytic anemias, evaluating the efficacy of novel anti-anemic and antioxidant therapies, and understanding the complex interplay between oxidative damage and the body's compensatory responses. A thorough understanding of this mechanism is crucial for drug development professionals seeking to model and mitigate drug-induced hemolytic toxicities.

References

- 1. Oxidative damage by this compound diminishes erythrocyte anion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 5. The effect of vitamin C on mice hemolytic anemia induced by this compound: an animal model study using histological changes in testis, pre-implantation embryo development, and biochemical changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction of this compound with erythrocytes. Cross-linking of spectrin by disulfide exchange with oxidized hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Haemoglobin denaturation, lipid peroxidation and haemolysis in this compound-induced anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced lipid peroxidation of red blood cells in vitro and in vivo: monitoring by the production of volatile hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of red cell membrane lipid peroxidation in hemolysis due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced changes in erythrocyte membrane surface lipid packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on red blood cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Red blood cell phagocytosis and lysis following oxidative damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Stimulation of rat red blood cell glycolysis by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Alterations in Bone and Erythropoiesis in Hemolytic Anemia: Comparative Study in Bled, this compound-Treated and Plasmodium-Infected Mice | PLOS One [journals.plos.org]

- 19. Erthropoietic precursors in mice with this compound-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Mechanism of this compound Induced Haematotoxicity: A Review | Semantic Scholar [semanticscholar.org]

- 21. cibtech.org [cibtech.org]

- 22. Sex differences found in model mice of this compound-induced anemia [journal11.magtechjournal.com]

- 23. Hematopoietic effect of echinochrome on this compound-induced hemolytic anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

Phenylhydrazine: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylhydrazine and its salts are versatile chemical reagents widely employed in pharmaceutical synthesis, the creation of agrochemicals, and as a common laboratory agent, most notably in the Fischer indole (B1671886) synthesis. However, its utility is matched by its significant toxicological profile, necessitating a thorough understanding of its hazards and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data for this compound, detailed experimental protocols for its use, and clear visualizations to ensure safe handling and emergency preparedness in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its dangers.

GHS Pictograms:

-

Skull and Crossbones (GHS06): Acute Toxicity (fatal if swallowed, in contact with skin, or if inhaled)[2]

-

Health Hazard (GHS08): Carcinogenicity, Germ Cell Mutagenicity, Specific Target Organ Toxicity[2]

-

Exclamation Mark (GHS07): Skin Irritation, Skin Sensitization, Eye Irritation

-

Environment (GHS09): Hazardous to the Aquatic Environment[2]

Hazard Statements (H-Statements): A comprehensive list of hazard statements for this compound is provided in the table below. These statements detail the nature of the hazards associated with this chemical.

| H-Statement | Description [1][3][4] |

| H227 | Combustible liquid |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H341 | Suspected of causing genetic defects |

| H350 | May cause cancer |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H400 | Very toxic to aquatic life |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.

| Property | Value |

| Appearance | Colorless to pale-yellow liquid or solid[5] |

| Odor | Faint, aromatic[6] |

| Melting Point | 19.5 °C (67.1 °F; 292.6 K)[7] |

| Boiling Point | 243.5 °C (470.3 °F; 516.6 K) (decomposes)[7] |

| Flash Point | 88 °C (190 °F; 361 K)[6] |

| Density | 1.0978 g/cm³[7] |

| Solubility | Sparingly soluble in water; miscible with ethanol, diethyl ether, chloroform, and benzene[7] |

| Vapor Pressure | 0.04 mmHg (25°C)[6] |

Toxicological Data

This compound exhibits significant toxicity through various routes of exposure. The following table summarizes key toxicological data.

| Test | Species | Route | Value |

| LD50[4] | Rat | Oral | 188 mg/kg |

| LD50[8] | Mouse | Oral | 175 mg/kg |

| LD50[8] | Rabbit | Oral | 80 mg/kg |

| LD50[8] | Guinea Pig | Oral | 80 mg/kg |

| LD50[4] | Rabbit | Dermal | 90 mg/kg |

| LC50[8] | Rat | Inhalation | 2610 mg/m³ |

| LC50[8] | Mouse | Inhalation | 2120 mg/m³ |

Experimental Protocols

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

The acute oral toxicity of this compound, as indicated by the LD50 values in the table above, is determined using standardized methods such as the OECD Test Guideline 423 (Acute Toxic Class Method).[6][9]

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[9]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.[6]

-

Dose Preparation and Administration: The test substance is administered orally in a stepwise procedure using a limited number of animals at each step. Dosing is typically done by gavage.[6] For substances not soluble in water, an appropriate vehicle like corn oil may be used.[2] The volume administered should generally not exceed 1 mL/100g of body weight for rodents.[2]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8]

-

Endpoints: The primary endpoint is mortality. The number of animals that die within a defined period after administration of a particular dose is recorded. This data is used to classify the substance into a specific toxicity class.[9]

Skin Irritation Testing (Based on OECD Guideline 439)

The skin irritation potential of this compound is assessed using in vitro methods like the OECD Test Guideline 439, which utilizes a Reconstructed Human Epidermis (RhE) model.[3][10][11]

Objective: To identify substances that are irritant to the skin.[3]

Methodology:

-

Test System: A three-dimensional RhE model, which mimics the upper layers of human skin, is used.[3][11]

-

Application of Test Substance: The test chemical is applied topically to the surface of the RhE tissue.[3]

-

Exposure and Incubation: Following a defined exposure period, the tissue is rinsed and incubated.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[10] A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (≤ 50% for UN GHS Category 2).[3][11]

Carcinogenicity Studies (Based on OECD Guideline 451)

The potential of this compound to cause cancer is evaluated through long-term carcinogenicity studies, guided by protocols such as OECD Test Guideline 451.[5][12]

Objective: To observe test animals for a major portion of their lifespan for the development of tumors after exposure to a test substance.[13]

Methodology:

-

Animal Selection: Typically, rats and mice are used for these long-term studies.[12][13]

-

Dose Administration: The test substance is administered daily to several groups of animals at different dose levels for a large part of their lifespan (e.g., 18-24 months for rodents).[13]

-

Observations: Animals are monitored for signs of toxicity and the development of tumors.[1] Detailed records of clinical observations, body weight, and food consumption are maintained.[13]

-

Pathology: At the end of the study, all animals undergo a full necropsy, and tissues are examined histopathologically for evidence of neoplasia.[1][13]

Hazard and Precaution Visualization

The following diagram illustrates the relationship between the hazards of this compound and the necessary safety precautions.

Experimental Workflow: Fischer Indole Synthesis

The following diagram outlines a typical experimental workflow for a Fischer indole synthesis using this compound, emphasizing critical safety checkpoints.

Personal Protective Equipment (PPE) and Emergency Procedures

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4][9]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working outside of a fume hood or if exposure limits are exceeded.[3][14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Combustible liquid. Emits toxic fumes under fire conditions.[3][14]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.[14]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][14]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal as hazardous waste.[3]

Handling and Storage

-

Handling: Use only in a chemical fume hood.[11][14] Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store away from heat, sparks, and open flames.[14] Incompatible with strong oxidizing agents and lead oxides.[14]